molecular formula C13H17N5O2S B2696125 (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2309554-11-6

(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2696125
CAS RN: 2309554-11-6
M. Wt: 307.37
InChI Key: YPGYNDVEHUERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole and Thiazole Background

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. One nitrogen atom in imidazole bears a hydrogen atom, while the other is pyrrole-type nitrogen. Due to its amphoteric nature, imidazole exhibits both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Thiazole, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms. It is found in several biologically active compounds and pharmaceuticals. Combining imidazole and thiazole in a single molecule creates a hybrid structure with diverse potential applications.

a. Antibacterial and Antimycobacterial Activity: Studies suggest that derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial effects. These compounds could potentially serve as agents against bacterial infections, including drug-resistant strains.

b. Anti-Inflammatory Properties: The compound may modulate inflammatory responses, making it relevant for conditions involving inflammation.

c. Antitumor Potential: Researchers have explored its antitumor activity. Further investigations are needed to understand its mechanism and potential therapeutic applications in cancer treatment.

d. Antidiabetic Effects: The compound’s impact on glucose metabolism and insulin sensitivity warrants investigation. It might contribute to managing diabetes.

e. Antioxidant Properties: Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s antioxidant potential merits exploration.

f. Antiviral Activity: Given the ongoing need for antiviral drugs, evaluating this compound’s antiviral effects could be valuable.

g. Other Activities: The compound has also shown promise in areas such as anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities.

Conclusion

The compound’s diverse activities and its presence in existing drugs highlight its potential for further research and development. Scientists continue to explore its applications across various fields, from medicine to materials science. 🌟

properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9-12(21-8-14-9)13(19)17-4-3-11(6-17)18-5-10(7-20-2)15-16-18/h5,8,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYNDVEHUERBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.